5-[(2,4-Dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole
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Overview
Description
5-[(2,4-Dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as 2,4-dichlorophenoxyacetic acid, act as systemic herbicides, affecting broadleaf weeds .
Mode of Action
Related compounds like 2,4-dichlorophenoxyacetic acid kill most broadleaf weeds by causing uncontrolled growth . This suggests that 5-[(2,4-Dichlorophenoxy)methyl]-3-phenylisoxazole might interact with its targets in a similar manner, leading to uncontrolled growth and eventual death of the target organism.
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that this compound might interfere with the normal growth and development pathways of the target organisms .
Pharmacokinetics
The compound’s predicted properties such as boiling point and density suggest that it might have significant bioavailability .
Result of Action
Based on the effects of similar compounds, it can be inferred that this compound might cause uncontrolled growth in the target organisms, leading to their eventual death .
Action Environment
It is known that environmental factors such as temperature, ph, and presence of other chemicals can significantly affect the action and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole typically involves the reaction of 2,4-dichlorophenol with a suitable isoxazole precursor. One common method involves the use of 2,4-dichlorophenol and 3-phenylisoxazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[(2,4-Dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new drugs and therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential use in treating various diseases. Its derivatives are explored for their anti-inflammatory, anticancer, and antiviral activities.
Industry
In the industrial sector, this compound is used in the formulation of pesticides and herbicides. It is also employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Triclosan: 5-Chloro-2-(2,4-dichlorophenoxy)phenol
2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.
Uniqueness
5-[(2,4-Dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it exhibits a broader range of applications in various fields, making it a versatile and valuable compound for research and industrial purposes.
Properties
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2/c17-12-6-7-16(14(18)8-12)20-10-13-9-15(19-21-13)11-4-2-1-3-5-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTFBZHIRAVIKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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